

# Toxicological Profile of 3-Hydroxybenzaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde

Cat. No.: B018108

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## Executive Summary

**3-Hydroxybenzaldehyde** (m-hydroxybenzaldehyde), an aromatic aldehyde with the chemical formula  $C_7H_6O_2$ , is a compound of interest in various fields, including pharmaceuticals and chemical synthesis. This document provides a comprehensive overview of its toxicological profile, drawing from available safety data, scientific literature, and regulatory information. The primary hazards associated with **3-hydroxybenzaldehyde** include acute oral toxicity and serious eye irritation, with potential for skin and respiratory irritation. Current data do not indicate that it is a carcinogen, mutagen, or reproductive toxicant. Recent research has also highlighted its vasculoprotective effects, suggesting potential therapeutic applications and detailing its interaction with key cellular signaling pathways. This guide synthesizes the available quantitative data, outlines the methodologies of key toxicological experiments, and visualizes the known biological pathways to support further research and development.

## Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for **3-Hydroxybenzaldehyde**. It is important to note that for many standard toxicological endpoints, specific data for **3-hydroxybenzaldehyde** are not publicly available.

### Table 2.1: Acute Toxicity

Endpoint	Species	Route	Value	Classification	Reference
LD <sub>50</sub>	Rat	Intraperitoneal	3,265 mg/kg	-	[1]
Acute Toxicity (Oral)	-	Oral	Data not available	Category 4 (Harmful if swallowed)	[2][3]
Acute Toxicity (Dermal)	-	Dermal	Data not available	Not Classified	[3]
Acute Toxicity (Inhalation)	-	Inhalation	Data not available	Not Classified	[4]

**Table 2.2: Irritation and Sensitization**

Endpoint	Species	Results	Classification	Reference
Skin Irritation/Corrosion	Rabbit	Potential for skin irritation	Skin Irritant Category 2	[5][6]
Eye Irritation/Corrosion	Rabbit	Causes serious eye irritation	Eye Irritant Category 2	[3][5]
Skin Sensitization	-	Data not available	Not Classified	[3]
Respiratory Sensitization	-	Data not available	Not Classified	[3]

**Table 2.3: Repeated Dose Toxicity**

Endpoint	Species	Route	Duration	Value	Effects Noted	Reference
NOAEL	Rat	Intraperitoneal	-	400 mg/kg	-	[1]
Repeated Dose Oral	-	Oral	28-day	Data not available	-	-

**Table 2.4: Genotoxicity**

Assay	System	Results	Classification	Reference
Ames Test (Bacterial Reverse Mutation)	In vitro	Data not available	Not Classified	[3]
In vivo Micronucleus Test	In vivo	Data not available	Not Classified	[3]

**Table 2.5: Carcinogenicity and Reproductive Toxicity**

Endpoint	Species	Results	Classification	Reference
Carcinogenicity	-	Data not available	Not Classified	[3]
Reproductive Toxicity	-	Data not available	Not Classified	[3]

## Experimental Protocols

This section details the standard methodologies for key toxicological studies, based on OECD guidelines. While specific study reports for **3-Hydroxybenzaldehyde** are not always available, these protocols represent the standard for regulatory toxicology.

## Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

- **Principle:** This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on the mortality observed after sequential dosing. It aims to minimize the number of animals required.
- **Test Animals:** Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
- **Procedure:** A stepwise procedure is used, with three animals per step. The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The absence or presence of compound-related mortality in the first step determines the next step: if mortality occurs, the dose for the next step is lowered; if no mortality occurs, the dose is increased.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.
- **Data Analysis:** The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

## Skin Irritation/Corrosion (OECD 404)

- **Principle:** This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
- **Test Animals:** Healthy young adult albino rabbits are typically used.
- **Procedure:** A small area of the animal's dorsal skin is clipped free of fur. 0.5 g of the test substance (if solid) is applied to a small area of skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.
- **Observations:** After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

The reactions are scored according to a standardized scale. The reversibility of any observed effects is also assessed for up to 14 days.

- **Data Analysis:** The mean scores for erythema and edema for each animal are calculated. The substance is classified based on the severity and reversibility of the skin reactions.

## Eye Irritation/Corrosion (OECD 405)

- **Principle:** This test evaluates the potential of a substance to produce irritation or corrosion in the eye.
- **Test Animals:** Healthy young adult albino rabbits are used.
- **Procedure:** A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are held briefly together to prevent loss of the substance.
- **Observations:** The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling (chemosis) at 1, 24, 48, and 72 hours after instillation. The lesions are scored according to a standardized scale. The reversibility of effects is observed for up to 21 days.
- **Data Analysis:** The scores for corneal, iridial, and conjunctival effects are evaluated to determine the overall irritation potential. The substance is classified based on the severity and persistence of the ocular lesions.

## Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- **Principle:** This in vitro assay uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which can indicate mutagenic potential.
- **Test System:** At least five strains of bacteria are used, which are selected to detect different types of mutations (frameshift and base-pair substitutions).
- **Procedure:** The test is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The bacterial strains are exposed to the test substance at a range of concentrations. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed in molten agar and

poured onto minimal agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the agar.

- **Observations:** The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertants in the negative control.
- **Data Analysis:** A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response at one or more concentrations.

## **In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)**

- **Principle:** This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed red blood cells.
- **Test Animals:** Typically, mice or rats are used.
- **Procedure:** The test substance is administered to the animals, usually on two consecutive days, via an appropriate route (e.g., oral gavage or intraperitoneal injection). A positive and a vehicle control group are also included. Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
- **Observations:** The collected cells are stained, and polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei. At least 4000 cells per animal are analyzed.
- **Data Analysis:** The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

## **Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)**

- **Principle:** This screening test provides information on the potential health hazards arising from repeated exposure to a substance, including effects on male and female reproductive performance.
- **Test Animals:** Rats are typically used.
- **Procedure:** The test substance is administered daily in graduated doses to several groups of male and female animals for a minimum of four weeks for males and throughout the study for females (approximately 63 days). The animals are mated, and the females are allowed to litter and rear their young to postnatal day 13.
- **Observations:** Observations include clinical signs, body weight, food and water consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. The offspring are examined for viability, growth, and any abnormalities. At the end of the study, a full necropsy and histopathological examination of the parent animals are performed, with a focus on reproductive organs.
- **Data Analysis:** The data are analyzed to determine the no-observed-adverse-effect level (NOAEL) for repeated dose toxicity and for reproductive/developmental effects.

## Mechanisms of Action and Signaling Pathways

Recent research has elucidated some of the biological activities of **3-Hydroxybenzaldehyde**, particularly its vasculoprotective effects. These studies provide insights into its potential mechanisms of action and interactions with cellular signaling pathways.

### Vasculoprotective Effects

**3-Hydroxybenzaldehyde** has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) and reduce inflammation in human umbilical vein endothelial cells (HUVECs).[1][7][8] These effects are relevant to the study of atherosclerosis.

- **Inhibition of VSMC Proliferation and Migration:** **3-Hydroxybenzaldehyde** has been found to inhibit platelet-derived growth factor (PDGF)-induced proliferation and migration of VSMCs. This is associated with the inhibition of the Akt signaling pathway.[8] Akt, a serine/threonine kinase, is a key regulator of cell growth, proliferation, and survival.

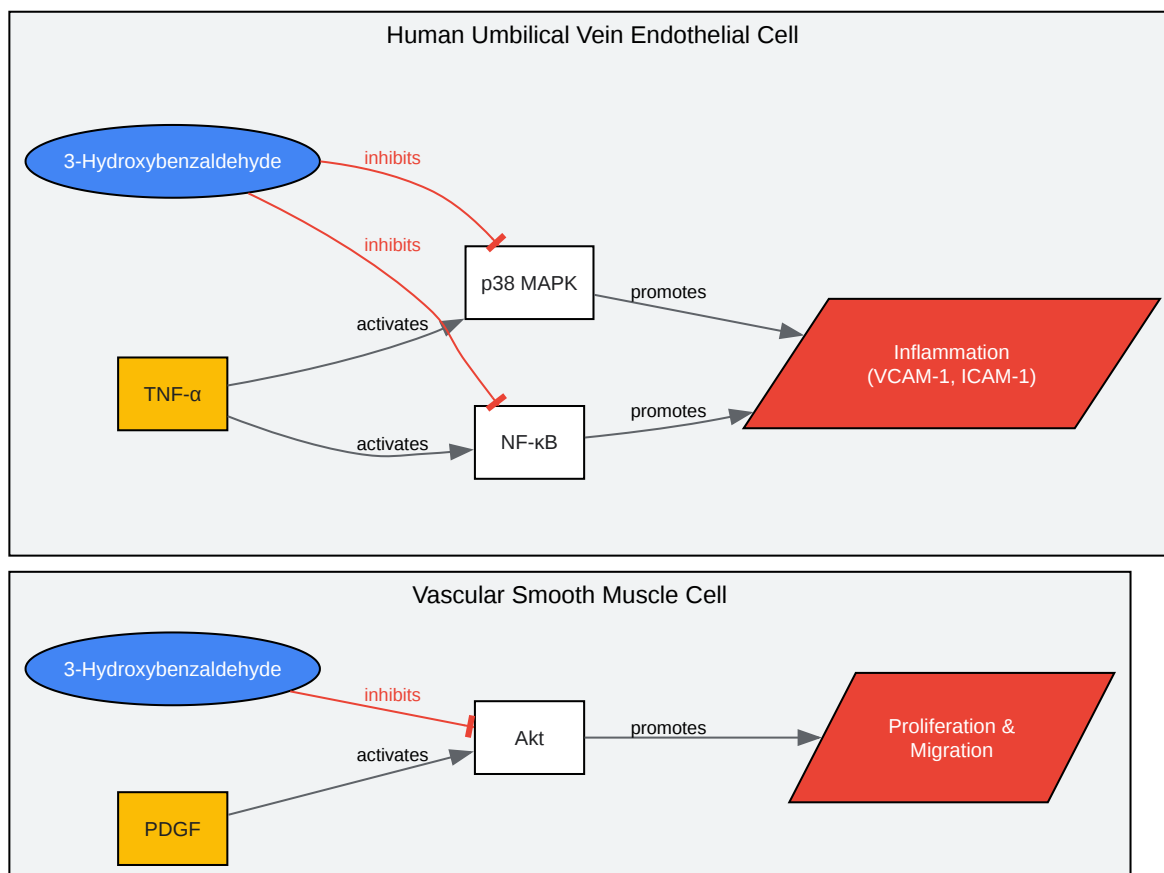
- Anti-inflammatory Effects in Endothelial Cells: In HUVECs, **3-Hydroxybenzaldehyde** has been shown to inhibit the expression of inflammatory markers such as VCAM-1 and ICAM-1, which are induced by tumor necrosis factor-alpha (TNF- $\alpha$ ). This anti-inflammatory effect is mediated through the inhibition of the NF- $\kappa$ B and p38 MAPK signaling pathways.[1][7] NF- $\kappa$ B and p38 are critical regulators of the inflammatory response.

## Neuroprotective Effects

In the context of parasitic infection of the central nervous system, **3-Hydroxybenzaldehyde** has been shown to have a protective effect on astrocytes. This protection is mediated through the activation of the Sonic hedgehog (Shh) signaling pathway. Activation of the Shh pathway leads to the inhibition of apoptosis-related molecules.

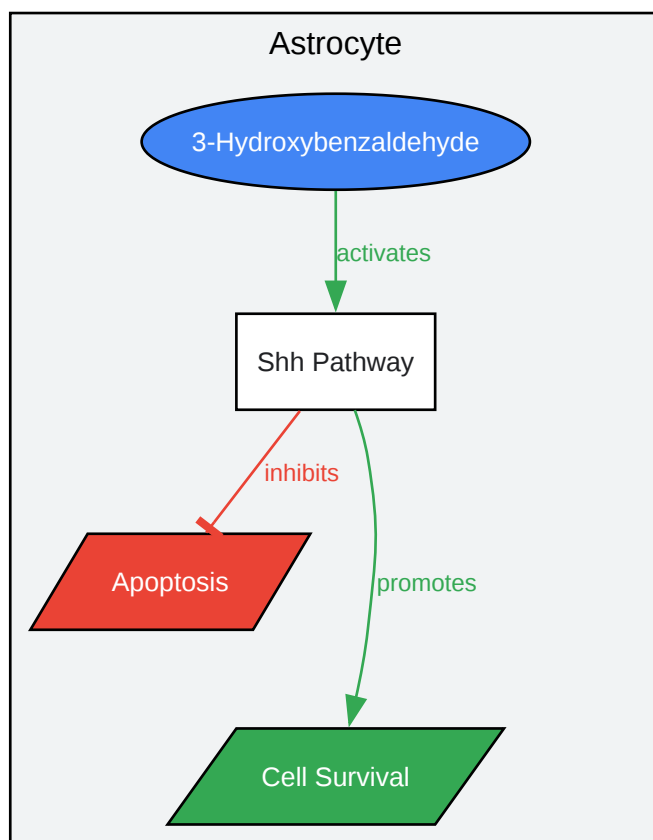
## Mandatory Visualizations





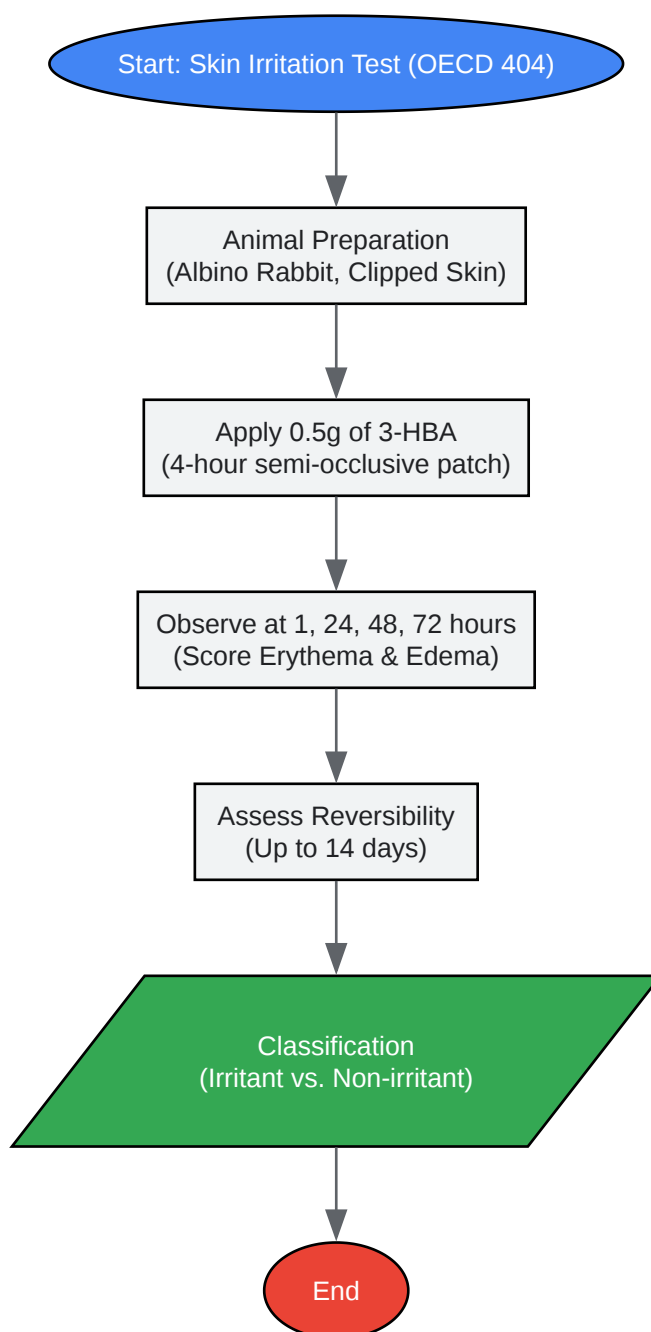
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Caption: Vasculoprotective signaling pathways of **3-Hydroxybenzaldehyde**.



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Caption: Neuroprotective signaling pathway of **3-Hydroxybenzaldehyde**.



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Caption: Experimental workflow for OECD 404 Skin Irritation Test.

## Conclusion

The toxicological profile of **3-Hydroxybenzaldehyde** is characterized by acute oral toxicity and serious eye irritation. While data gaps exist for some endpoints, the available information suggests a low potential for systemic toxicity upon repeated exposure, as well as no indication

of mutagenicity, carcinogenicity, or reproductive toxicity. Emerging research on its vasculoprotective and neuroprotective effects, mediated through specific signaling pathways, opens avenues for its potential therapeutic use. This guide provides a foundation for professionals in research and drug development to understand the toxicological characteristics of **3-Hydroxybenzaldehyde** and to inform future studies. It is recommended that any further development of this compound for commercial or therapeutic purposes be accompanied by a comprehensive set of toxicological studies conducted according to international guidelines to fill the existing data gaps.

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## References

- 1. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]
- 2. echemi.com [echemi.com]
- 3. carlroth.com [carlroth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. 3-Hydroxybenzaldehyde | C<sub>7</sub>H<sub>6</sub>O<sub>2</sub> | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
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